molecular formula C25H26F3N5O3 B606091 BI-671800 CAS No. 1093108-50-9

BI-671800

Cat. No.: B606091
CAS No.: 1093108-50-9
M. Wt: 501.5 g/mol
InChI Key: XEOSTBFUCNZKGS-UHFFFAOYSA-N
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Description

BI-671800 (AP-761, Cmpd A) is a highly specific and potent antagonist of the prostaglandin D2 (PGD2) receptor DP2/CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells). It inhibits PGD2 binding to human and murine CRTH2 with IC50 values of 4.5 nM and 3.7 nM, respectively . This compound targets Th2-driven inflammatory pathways, making it a promising candidate for asthma and allergic diseases. Preclinical studies demonstrate that this compound (0.1–10 mg/kg, oral) reduces airway hyperresponsiveness (AHR), edema, and inflammatory infiltration in murine models . Clinical trials in asthma patients revealed modest improvements in FEV1 (forced expiratory volume in 1 second) in both controller-naïve and inhaled corticosteroid (ICS)-treated cohorts .

Preparation Methods

The synthesis of BI-671800 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsIndustrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

BI-671800 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Efficacy in Asthma Patients

Several clinical trials have evaluated the efficacy of BI-671800 in patients with asthma:

  • Trial 1 : In a study involving symptomatic controller-naïve asthma patients, this compound was administered at doses of 50 mg, 200 mg, and 400 mg twice daily. Results showed improvements in FEV1 compared to placebo:
    • 50 mg : 3.08% improvement
    • 200 mg : 3.59% improvement
    • 400 mg : 3.98% improvement
    • Fluticasone propionate (220 µg) : 8.62% improvement (p < 0.0001) .
  • Trial 2 : In patients already on inhaled corticosteroids (ICS), this compound at 400 mg twice daily was compared with montelukast (10 mg once daily). The findings indicated:
    • This compound : 3.87% improvement in FEV1 (p = 0.005)
    • Montelukast : 2.37% improvement (not statistically significant) .

Safety and Tolerability

Across multiple studies, this compound demonstrated a favorable safety profile with no significant differences in adverse events compared to placebo groups. Notably:

  • Serious adverse events were rare and not linked to the drug.
  • Some patients experienced mild elevations in hepatic transaminases, but these were not clinically significant .

Comparative Efficacy

A comparison of this compound with other treatments highlights its potential role as an adjunct therapy:

TreatmentImprovement in FEV1 (%)Statistical Significance
This compound (50 mg)3.08p = 0.0311
This compound (200 mg)3.59p = 0.0126
This compound (400 mg)3.98p = 0.0078
Fluticasone Propionate8.62p < 0.0001
Montelukast2.37Not significant

Case Study: Efficacy in High Eosinophil Counts

In a subset of patients with higher blood eosinophil counts (>350 cells/mm³), this compound exhibited greater efficacy, suggesting that this compound may be particularly beneficial for patients with specific inflammatory profiles .

Ongoing Research Directions

Research continues to explore the full potential of this compound beyond asthma, including its applications in other allergic conditions such as allergic rhinitis. Future studies aim to better understand its pharmacodynamics and long-term safety profile.

Mechanism of Action

BI-671800 exerts its effects by antagonizing the CRTH2 receptor, which is a receptor for prostaglandin D2. By inhibiting the binding of prostaglandin D2 to CRTH2, this compound reduces the recruitment and activation of inflammatory cells, such as eosinophils and Th2 lymphocytes. This leads to a decrease in the production of inflammatory cytokines and chemokines, ultimately reducing airway inflammation and hyperreactivity .

Comparison with Similar Compounds

Comparison with Similar CRTH2 Antagonists

The table below compares BI-671800 with other CRTH2 antagonists in development, focusing on pharmacological properties, selectivity, and clinical outcomes:

Compound Target IC50 (Human CRTH2) IC50 (Mouse CRTH2) Specificity Clinical Findings Oral Availability References
This compound DP2/CRTH2 4.5 nM 3.7 nM High specificity for CRTH2 Improved FEV1 in asthma patients; reduced AHR and inflammation in mice Yes
Setipiprant DP2/CRTH2 Not reported Not reported Greater specificity for CRTH2 vs. DP1 Phase II/III trials for asthma and allergic rhinitis; no significant FEV1 improvement Yes
OC000459 DP2/CRTH2 Not reported Not reported Moderate selectivity Phase II trials showed reduced eosinophilia and improved asthma symptoms Yes
AZD1981 CRTH2 Not reported Not reported High affinity for CRTH2 Phase II trials for asthma; efficacy comparable to placebo in some endpoints Yes
ARRY-502 DP2/CRTH2 Not reported Not reported Not fully characterized Phase II trials demonstrated anti-inflammatory effects in mild asthma Yes

Key Findings:

Potency: this compound exhibits superior nanomolar potency against both human and murine CRTH2 compared to competitors, which lack reported IC50 values .

Selectivity : this compound and Setipiprant demonstrate high specificity for CRTH2 over DP1, reducing off-target effects .

Preclinical Validation : this compound’s in vivo efficacy in reducing AHR and inflammation is well-documented, whereas data for OC000459 and ARRY-502 are less comprehensive .

Biological Activity

BI-671800 is an investigational oral drug classified as a chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonist . It has been primarily studied for its efficacy in treating asthma and allergic rhinitis by targeting the prostaglandin D2 receptor, which plays a significant role in the pathogenesis of allergic airway inflammation.

This compound works by antagonizing the CRTH2 receptor, which is involved in the recruitment and activation of inflammatory cells in asthma. By blocking this receptor, this compound aims to reduce eosinophilic inflammation and improve lung function in patients with asthma.

Clinical Trials and Efficacy

Several clinical trials have evaluated the efficacy of this compound in asthma patients, both as a standalone treatment and in conjunction with inhaled corticosteroids (ICS). Below is a summary of key findings from these trials:

Trial Dosage Duration Primary Endpoint FEV1 Improvement Statistical Significance
Trial 150 mg, 200 mg, 400 mg (bid)6 weeksChange in FEV13.08% (50 mg), 3.59% (200 mg), 3.98% (400 mg)p = 0.0311 (50 mg), p = 0.0126 (200 mg), p = 0.0078 (400 mg)
Trial 2400 mg (bid) vs Montelukast6 weeksChange in FEV13.87% (this compound) vs 2.37% (Montelukast)p = 0.0050 for this compound

Detailed Findings from Trials

  • Trial 1 : In a study involving asthma patients not on ICS, this compound demonstrated a statistically significant improvement in forced expiratory volume in one second (FEV1) compared to placebo. The greatest improvement was observed at the highest dose of 400 mg, showing a change of approximately 3.98% from baseline (p = 0.0078) .
  • Trial 2 : In patients receiving ICS, this compound at a dose of 400 mg twice daily also showed significant improvement in FEV1 compared to placebo, with an increase of 3.87% (p = 0.005). In contrast, montelukast did not achieve statistical significance with an increase of only 2.37% .

Case Studies

A randomized study assessed the addition of this compound to fluticasone propionate therapy over four weeks. Despite being well tolerated, no significant clinical improvement was noted when compared to placebo, suggesting that the doses used may not sufficiently inhibit the CRTH2 receptor .

Safety Profile

Overall, this compound has been reported to be well tolerated across various studies, with no major adverse effects documented during clinical trials . However, its efficacy appears limited at lower doses or when combined with certain therapies.

Properties

IUPAC Name

2-[4,6-bis(dimethylamino)-2-[[4-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methyl]pyrimidin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3N5O3/c1-32(2)22-19(14-21(34)35)23(33(3)4)31-20(30-22)13-15-5-11-18(12-6-15)29-24(36)16-7-9-17(10-8-16)25(26,27)28/h5-12H,13-14H2,1-4H3,(H,29,36)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOSTBFUCNZKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093108-50-9
Record name BI-671800
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093108509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BI-671800
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BI-671800
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/721F767LHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A stirred suspension of [4,6-bis-dimethylamino-2-[4-(4-trifluoromethylbenzoylamino)-benzyl]pyrimidin-5-yl]acetic acid methyl ester (50 g, obtained according to step B) and lithium hydroxide monohydrate (6.3 g) in a mixture of 100 mL of tetrahydrofurane and 50 mL of methanol in a 1500 mL double jacketed vessel is heated to 60±5° C. over a period of 1 hour. Deionized water (75 mL) is slowly added. The obtained solution is stirred for 2 hours at 60±5° C. A solution of acetic acid (11.6 g) in 50 mL of methanol is added at 60±5° C. The resulting suspension is gradually cooled to 5±5° C. over a period of 2 hours and stirred at this temperature for another 30 minutes. The solid is filtered off, washed with 200 mL of methanol and dried in vacuo at 50° C. to yield [4,6-bis-dimethylamino-2-[4-(4-trifluoromethyl-benzoyl-amino)benzyl]pyrimidin-5-yl]acetic acid (compound of formula (I)) in an amount of 43.65 g (yield: 90%; HPLC-purity: 99.6%).
Name
[4,6-bis-dimethylamino-2-[4-(4-trifluoromethylbenzoylamino)-benzyl]pyrimidin-5-yl]acetic acid methyl ester
Quantity
50 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of methyl [4,6-bis(dimethylamino)-2-(4-{[4-(trifluoromethyl)benzoyl]amino}-benzyl)pyrimidin-5-yl]acetate (4.34 g, 8.42 mmol) in 20% tetrahydrofuran in methanol (100 mL) was treated with 1N sodium hydroxide solution (25 mL). The resulting mixture was heated at refluxing temperature for 5 hours and then the volatiles were removed by rotary evaporation under vacuum. The remaining aqueous solution was washed with diethyl ether and then neutralized with 1N hydrochloric acid at 0° C. The separated precipitate was collected by suction and rinsed with cold water. Recrystallization from methanol then gave [4,6-bis(dimethylamino)-2-(4-{[4-(trifluoromethyl)benzoyl]amino}benzyl)pyrimidin-5-yl]acetic acid (3.86 g, 81%) as colorless needles.
Name
methyl [4,6-bis(dimethylamino)-2-(4-{[4-(trifluoromethyl)benzoyl]amino}-benzyl)pyrimidin-5-yl]acetate
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of methyl[4,6-bis(dimethylamino)-2-(4-{[4-(trifluoromethyl)benzoyl]amino}-benzyl)pyrimidin-5-yl]acetate (4.34 g, 8.42 mmol) in 20% tetrahydrofuran in methanol (100 mL) was treated with 1N sodium hydroxide solution (25 mL). The resulting mixture was heated at refluxing temperature for 5 hours and then the volatiles were removed by rotary evaporation under vacuum. The remaining aqueous solution was washed with diethyl ether and then neutralized with 1N hydrochloric acid at 0° C. The separated precipitate was collected by suction and rinsed with cold water. Recrystallization from methanol then gave [4,6-bis(dimethylamino)-2-(4-{[4-(trifluoromethyl)benzoyl]amino}benzyl)pyrimidin-5-yl]acetic acid (3.86 g, 81%) as colorless needles.
Name
methyl[4,6-bis(dimethylamino)-2-(4-{[4-(trifluoromethyl)benzoyl]amino}-benzyl)pyrimidin-5-yl]acetate
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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